molecular formula C28H18Br2O6S B339013 BIS(4-BROMOBENZYL) 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE

BIS(4-BROMOBENZYL) 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE

Cat. No.: B339013
M. Wt: 642.3 g/mol
InChI Key: PESPZHDDZMIRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The dibenzo[b,d]thiophene core is then functionalized with carboxylate groups at the 3 and 7 positions.
  • This step may involve the use of reagents such as carbon dioxide and organometallic catalysts under controlled conditions.
  • Bromination:

    • The final step involves the bromination of the benzyl groups at the 4 positions.
    • Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst.
  • Industrial Production Methods:

    In an industrial setting, the production of bis(4-bromobenzyl) dibenzo[b,d]thiophene-3,7-dicarboxylate 5,5-dioxide may involve:

      Batch or Continuous Flow Reactors:

      Optimization of Reaction Parameters:

    Preparation Methods

    Synthetic Routes and Reaction Conditions:

    The synthesis of bis(4-bromobenzyl) dibenzo[b,d]thiophene-3,7-dicarboxylate 5,5-dioxide typically involves multi-step organic reactions. One common synthetic route includes:

    • Formation of Dibenzo[b,d]thiophene Core:

      • Starting with a suitable thiophene precursor, the dibenzo[b,d]thiophene core can be synthesized through cyclization reactions.
      • Reaction conditions often involve the use of strong acids or bases, high temperatures, and catalysts to facilitate the cyclization process.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • The compound can undergo further oxidation reactions, potentially leading to the formation of sulfone derivatives.
      • Common oxidizing agents include hydrogen peroxide and peracids.
    • Reduction:

      • Reduction reactions can convert the bromobenzyl groups to benzyl groups.
      • Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
    • Substitution:

      • The bromine atoms in the bromobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
      • Reagents such as sodium azide or potassium thiocyanate can be used for these substitutions.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, peracids, acetic acid as solvent.

      Reduction: Lithium aluminum hydride, sodium borohydride, ether solvents.

      Substitution: Sodium azide, potassium thiocyanate, polar aprotic solvents.

    Major Products:

      Oxidation: Sulfone derivatives.

      Reduction: Benzyl derivatives.

      Substitution: Azide or thiocyanate substituted derivatives.

    Scientific Research Applications

    Chemistry:

      Material Science:

    Biology:

      Fluorescent Probes:

    Medicine:

      Drug Development:

    Industry:

    Mechanism of Action

    The mechanism by which bis(4-bromobenzyl) dibenzo[b,d]thiophene-3,7-dicarboxylate 5,5-dioxide exerts its effects depends on its application:

    Molecular Targets and Pathways:

    Comparison with Similar Compounds

      Dibenzo[b,d]thiophene Derivatives:

      Bromobenzyl Derivatives:

    Uniqueness:

      Structural Features:

    By understanding the detailed properties, synthesis, reactions, and applications of bis(4-bromobenzyl) dibenzo[b,d]thiophene-3,7-dicarboxylate 5,5-dioxide, researchers and industry professionals can better utilize this compound in their respective fields.

    Properties

    Molecular Formula

    C28H18Br2O6S

    Molecular Weight

    642.3 g/mol

    IUPAC Name

    bis[(4-bromophenyl)methyl] 5,5-dioxodibenzothiophene-3,7-dicarboxylate

    InChI

    InChI=1S/C28H18Br2O6S/c29-21-7-1-17(2-8-21)15-35-27(31)19-5-11-23-24-12-6-20(14-26(24)37(33,34)25(23)13-19)28(32)36-16-18-3-9-22(30)10-4-18/h1-14H,15-16H2

    InChI Key

    PESPZHDDZMIRJD-UHFFFAOYSA-N

    SMILES

    C1=CC(=CC=C1COC(=O)C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)C(=O)OCC5=CC=C(C=C5)Br)Br

    Canonical SMILES

    C1=CC(=CC=C1COC(=O)C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)C(=O)OCC5=CC=C(C=C5)Br)Br

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.